molecular formula C25H24O4 B3043718 Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate CAS No. 912545-08-5

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate

Cat. No.: B3043718
CAS No.: 912545-08-5
M. Wt: 388.5 g/mol
InChI Key: KERQOIXKIUJGQE-UHFFFAOYSA-N
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Description

“Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate” is a chemical compound with the molecular formula C25H24O4 . It has a molecular weight of 388.46 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 388.46 . The boiling point and other physical and chemical properties were not available in the search results.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

A study focused on the treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with low valent bismuth species formed by reduction of bismuth(III) iodide with zinc powder. This process generates an intermediate which reacts with aldehydes, achieving useful levels of 1,5-stereocontrol favoring the 1,5-anti-(E)-isomers. These products are then used to prepare aliphatic compounds with 1,5-syn-related methyl groups (Donnelly, Thomas, & Fielding, 2004).

2. Material Science and Luminescent Properties

Research on bis-benzoxazole derivatives, including compounds related to "Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate", demonstrated their application in developing materials with specific optical properties. The study compared mono- and bis-chromophores for solution and solid-state fluorescence, revealing that bis-benzoxazoles exhibit superior fluorescence quantum yields in solution but were only weakly emissive in the solid state. The solid-state behavior was attributed to a non-planar conformation of the molecules, as discussed through DFT calculations and X-ray data (Ghodbane et al., 2016).

3. Medicinal Chemistry and Biological Activities

A study on prenylated benzoic acid derivatives isolated from Piper aduncum leaves, which are structurally similar to "this compound", found that these compounds exhibit significant antibacterial and molluscicidal activities. This research highlights the potential of such derivatives in developing new antimicrobial agents (Orjala et al., 1993).

Safety and Hazards

The safety and hazard information for “Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate” is not provided in the search results .

Properties

IUPAC Name

methyl 2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c1-18(2)21-14-22(25(26)27-3)24(29-17-20-12-8-5-9-13-20)15-23(21)28-16-19-10-6-4-7-11-19/h4-15H,1,16-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERQOIXKIUJGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred suspension of methyltriphenylphosphonium bromide (1.96 g, 5.5 mmol) in anhydrous tetrahydrofuran (20 ml) at 0° C. under a nitrogen atmosphere was treated dropwise with n-butyl lithium (1.6 M in hexanes, 3.5 ml, 5.5 mmol) and the resulting bright yellow solution was stirred at 0° C. for 30 minutes. A solution of methyl 5-acetyl-2,4-bis-benzyloxybenzoate (1.95 g, 5.00 mmol) in anhydrous tetrahydrofuran (20 ml) was added dropwise and the resulting mixture was allowed to warm to room temperature and was stirred for 16 hours. Methanol (10 ml) was added and the solvent was removed in vacuo. The residues were partitioned between dichloromethane and water, the organic layer was separated and the solvent removed in vacuo to afford a brown gum that was purified by column chromatography on silica. Elution with 7% ethyl acetate in petroleum ether afforded methyl 2,4-bis-benzyloxy-5-isopropenyl-benzoate as a colourless solid (700 mg, 36%). 1H NMR (DMSO-d6) 7.59 (1H, s), 7.52 (2H, d), 7.64-7.32 (8H, m), 6.97 (1H, s), 5.28 (2H, s), 5.22 (2H, s), 5.09 (1H, s), 5.04 (1H, s), 3.76 (3H, s), 2.02 (3H, s). MS: [M+H]+ 389.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.96 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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